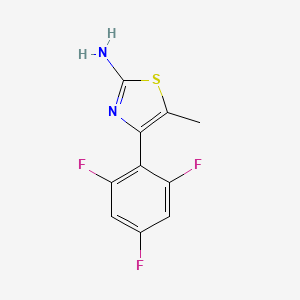

3-氨基-N,5-二甲基-1H-吡唑-4-甲酰胺

描述

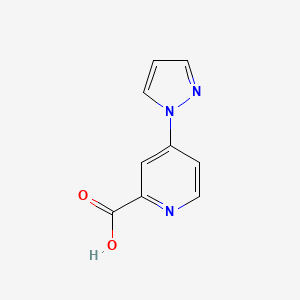

“3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide” is an organic compound . It is a white solid that dissolves well in polar organic solvents . It has a molecular weight of 154.17 .

Synthesis Analysis

A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . Another method involves the reaction of the diazonium salt derived from N-(2-aminophenyl)-N,3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide with copper sulfate and sodium chloride in the presence of ascorbic acid .Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.17 . It is a white solid that dissolves well in polar organic solvents . The storage temperature is recommended to be at refrigerator level .科学研究应用

Synthesis of Pyrazole Derivatives

The compound 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide is a versatile precursor in the synthesis of various pyrazole derivatives. These derivatives are synthesized through reactions that often involve transition-metal catalysts or photoredox reactions. The resulting compounds have a wide range of applications due to their biological activities, such as antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Pharmaceutical Applications

Pyrazole derivatives, including those derived from 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide, are extensively studied for their pharmacological potential. They are known to exhibit a broad spectrum of biological activities and are used in the development of new therapeutic agents. The structural diversity and stereochemical complexity of these compounds make them valuable in drug discovery .

Agrochemical Research

In agrochemical research, pyrazole derivatives serve as important frameworks for developing new pesticides and herbicides. Their synthesis from 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide allows for the creation of compounds with specific properties tailored to agricultural needs, such as controlling pests or promoting plant growth .

Material Science

The pyrazole ring is a key structural motif in materials science, particularly in the development of organic semiconductors and conductive polymers. Derivatives of 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide can be used to create materials with desirable electronic properties for use in various technological applications .

Catalysis

Pyrazole derivatives are also used as ligands in catalysis. They can form complexes with metals and facilitate various chemical reactions, including those important in industrial processes. The ability to synthesize these ligands from 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide expands the toolkit available to chemists for designing new catalysts .

Environmental Science

In environmental science, pyrazole derivatives are explored for their potential use in the remediation of pollutants. They can act as sensors or active components in the degradation of harmful substances, contributing to cleaner water and air .

Analytical Chemistry

The compound is used in analytical chemistry as a reagent for the detection and quantification of various substances. Its derivatives can be tailored to react with specific analytes, making them useful tools in chemical analysis .

Biological Studies

In biological studies, pyrazole derivatives are used as probes to understand molecular mechanisms and interactions. They can bind to enzymes or receptors, providing insights into biological pathways and potential targets for drug development .

安全和危害

未来方向

Aminopyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are used in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

作用机制

Target of Action

The primary targets of 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a key role in cell proliferation, differentiation, and angiogenesis . Abnormal activation of FGFRs is associated with various types of cancers .

Mode of Action

5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide acts as a covalent inhibitor of FGFRs . It is designed to target both wild-type FGFRs and gatekeeper mutants . The compound binds to FGFRs and inhibits their activity, thereby preventing the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The inhibition of FGFRs by 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide affects multiple biochemical pathways. These include the RAS/MAPK pathway , which is involved in cell proliferation, and the PI3K/AKT pathway , which is associated with cell survival . By inhibiting these pathways, the compound can prevent the uncontrolled cell growth characteristic of cancer .

Result of Action

The result of the action of 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide is the inhibition of cell proliferation . By targeting FGFRs, the compound can prevent the uncontrolled cell growth seen in various types of cancers .

属性

IUPAC Name |

3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(6(11)8-2)5(7)10-9-3/h1-2H3,(H,8,11)(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCOMRQLXCJQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)

![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)

![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)